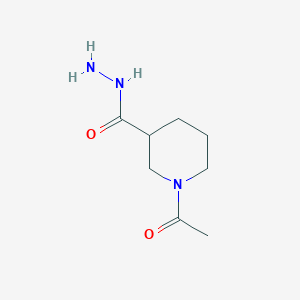

1-Acetylpiperidine-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetylpiperidine-3-carbohydrazide is a chemical compound with the molecular formula C8H15N3O2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as carbohydrazides, often involves reactions with various reactants . For instance, cyanoacetic acid hydrazide, a commercially available substituted hydrazide, can act as an ambident nucleophile, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .Molecular Structure Analysis

The molecular structure of compounds like this compound can be determined using techniques like X-ray single crystal diffraction . For instance, carbohydrazide, a similar compound, has been synthesized and its single crystal has been cultured with the slow evaporation method .Chemical Reactions Analysis

This compound, like other similar compounds, can participate in various chemical reactions. For instance, organophotocatalysed synthesis of 2-piperidinones, a type of six-membered N-containing heterocycle, has been achieved in one step via a [1 + 2 + 3] strategy .Wissenschaftliche Forschungsanwendungen

Inhibition of Dipeptidyl Peptidase IV

1-Acetylpiperidine-3-carbohydrazide derivatives have been studied for their potential in inhibiting dipeptidyl peptidase IV (DPP IV), which is implicated in metabolic control in type 2 diabetes. Specifically, compounds structurally related to this compound have shown promise in improving glucose tolerance and metabolic control over study periods, representing a feasible approach to the treatment of early-stage type 2 diabetes (Ahrén et al., 2002).

DNA Interaction and Enzyme Inhibitory Effects

This compound derivatives have been synthesized and analyzed for their interactions with DNA, exhibiting good binding propensity. These compounds have also been investigated for their potential inhibitory effects on enzymes such as topoisomerase I and II, showing concentration-dependent inhibition. Furthermore, their cytotoxicity effects on various carcinoma cell lines have been studied, suggesting potential applications in anticancer drug development (Baş et al., 2019).

Potential Anti-Alzheimer Applications

Derivatives of this compound have been designed, synthesized, and evaluated for their potential in treating Alzheimer's disease. These compounds have demonstrated inhibitory activity on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's pathology. The compounds have also shown antioxidant capacities and the ability to inhibit Aβ42 self-aggregation, positioning them as potential multifunctional therapeutic agents for Alzheimer's disease (Parlar et al., 2019).

Antioxidant and Antitumor Activities

The carbohydrazide 1, a compound related to this compound, has been used as a precursor for synthesizing new aromatic C-nucleosides, which have shown significant antioxidant and antitumor activity. These findings indicate the potential of this compound derivatives in the development of therapeutic agents with antioxidant and antitumor properties (El Sadek et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-acetylpiperidine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBNGADTTDLKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648990 |

Source

|

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1098343-82-8 |

Source

|

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)